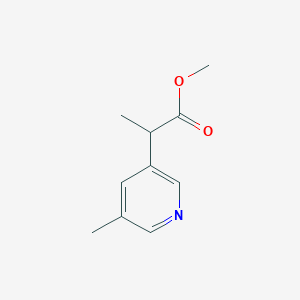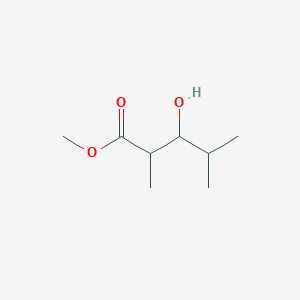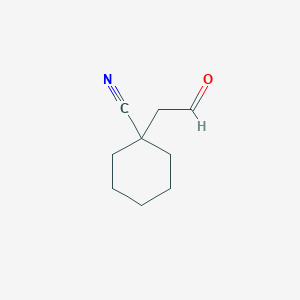![molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is an organic compound belonging to the class of acetamides This compound is characterized by its unique bithiopyran structure, which consists of two fused thiopyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:
Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido compound with a furan ring structure.
5-Acetamido-2-hydroxy benzoic acid: A compound with a similar acetamido group but different core structure.
Uniqueness
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is unique due to its bithiopyran core, which imparts distinct chemical and biological properties. The combination of the acetamido and carboxylic acid groups further enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C13H13NO3S2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
UTVGWQVXVMEVCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)


![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)







